6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol synthesis and characterization
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Introduction
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, with CAS Number 5196-20-3, is a heterocyclic organic compound of significant interest in the pharmaceutical and medicinal chemistry sectors.[1] Structurally, it is an analog of Vitamin B6 (pyridoxine) and is also recognized as a key impurity in the synthesis of pyridoxine hydrochloride.[1][2][3] Its core structure, the furo[3,4-c]pyridine bicyclic system, serves as a valuable scaffold in drug discovery. The compound is a white solid, generally soluble in organic solvents such as ethanol and chloroform, but insoluble in water.[4]
This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on a robust synthetic strategy for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol and the multifaceted analytical techniques required for its thorough characterization. The methodologies described herein are grounded in established chemical principles, emphasizing the rationale behind procedural choices to ensure both accuracy and reproducibility.
Part I: Synthesis Strategy: The Diels-Alder Approach
The cornerstone of synthesizing the furo[3,4-c]pyridine core is the construction of the substituted pyridine ring. Among the various methods available for pyridine synthesis, the Diels-Alder reaction stands out for its efficiency and high degree of control over regiochemistry.[5] Specifically, the [4+2] cycloaddition between a substituted oxazole (acting as the azadiene component) and a suitable dienophile is a well-established and powerful method for creating pyridoxine and its analogs.[2] This approach is favored because it allows for the direct installation of the required substituents on the pyridine ring in a convergent manner.
Retrosynthetic Analysis & Rationale
The retrosynthesis of the target molecule hinges on disconnecting the pyridine ring via a Diels-Alder transformation. This reveals a 4-methyl-oxazole derivative and a dienophile that will form the fused dihydrofuran ring. This strategy is causally superior to linear syntheses as it builds the complex core in a single, strategic step, often leading to higher overall yields and reducing the number of synthetic operations.
Proposed Synthetic Pathway
The synthesis can be envisioned as a one-pot Diels-Alder reaction of 2,4-dimethyl-5-alkoxyoxazole with a suitable dienophile, such as dihydrofuran-2(3H)-one, followed by elimination and aromatization to yield the desired furo[3,4-c]pyridine skeleton.
Caption: Proposed Diels-Alder reaction pathway for synthesis.
Detailed Experimental Protocol
This protocol describes a representative synthesis based on the principles of oxazole-Diels-Alder reactions.[2]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 4-methyl-5-ethoxyoxazole (1.0 eq) and a suitable dienophile (e.g., 2,5-dihydrofuran, 1.2 eq).
-
Solvent and Conditions: Add anhydrous toluene as the solvent. Heat the reaction mixture to 90-110 °C under an inert argon atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.
-
Aromatization: The crude bicyclic intermediate is then treated with an acid catalyst (e.g., 10% HCl) and gently heated to facilitate the elimination of ethanol and water, leading to the aromatization of the pyridine ring.
-
Purification: The resulting crude product is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Part II: Physicochemical Properties and Analytical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Physicochemical Data Summary
The fundamental properties of the compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molar Mass | 151.16 g/mol | [1] |
| Appearance | White Solid | [4] |
| Melting Point | 239-240 °C (decomp.) | [6] |
| Solubility | Soluble in DMSO, Methanol (Slightly) | [6] |
| CAS Number | 5196-20-3 | [1] |
Spectroscopic Analysis Workflow
The characterization process follows a logical sequence of analyses to build a complete profile of the molecule.
Caption: Standard workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. While complete spectral data is often proprietary and provided with commercial reference standards, the expected chemical shifts can be predicted based on the molecular structure.[7]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.50 | s | 1H | Pyridine C-H |
| ~ 4.90 | s | 2H | -O-CH₂-Ar |
| ~ 4.75 | s | 2H | Ar-CH₂-N- |
| ~ 2.40 | s | 3H | Ar-CH₃ |
| ~ 5.0-6.0 | br s | 1H | Ar-OH |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 155.0 | C-OH |
| ~ 145.0 | C-N |
| ~ 130.0 | Quaternary C |
| ~ 125.0 | Quaternary C |
| ~ 120.0 | Pyridine C-H |
| ~ 70.0 | -O-CH₂-Ar |
| ~ 50.0 | Ar-CH₂-N- |
| ~ 20.0 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[8] A KBr pellet technique is typically employed for solid samples.[7]
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3050 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H |
| 1650 - 1580 | C=N, C=C stretch | Pyridine Ring |
| 1250 - 1050 | C-O stretch | Furan Ether |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) in positive ion mode is a common technique.
Expected Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₂ |
| Exact Mass | 151.0633 |
| Expected Ion ([M+H]⁺) | 152.0711 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the synthesized compound. A reverse-phase method is typically suitable for this type of molecule.
Representative HPLC Method
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
Conclusion
The synthesis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol can be reliably achieved through a strategic Diels-Alder cycloaddition, a method that offers excellent control and efficiency for constructing the core bicyclic system. A rigorous and multi-faceted analytical approach, combining NMR, MS, and IR spectroscopy with HPLC for purity assessment, is imperative for the complete and unambiguous characterization of the final product. This technical guide provides a robust framework for researchers engaged in the synthesis of pyridoxine analogs and other complex heterocyclic compounds, ensuring a high degree of scientific integrity and reproducibility in their work.
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